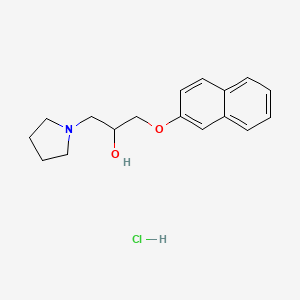
1-Naphthalen-2-yloxy-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalen-2-yloxy-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a naphthalene ring, a pyrrolidine ring, and a propanol group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
The synthesis of 1-Naphthalen-2-yloxy-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride involves multiple steps:
Synthetic Routes: The compound can be synthesized through the reaction of 1-(naphthalen-2-yloxy)-3-(propan-2-ol)propan-2-amine with isopropylamine, followed by the formation of the hydrochloride salt.
Reaction Conditions: The reaction typically requires controlled temperatures and the use of solvents such as methanol or ethanol to facilitate the reaction.
Industrial Production Methods: Industrial production may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Naphthalen-2-yloxy-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or acetonitrile. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as substituted naphthalenes, pyrrolidines, and propanols.
Scientific Research Applications
1-Naphthalen-2-yloxy-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is employed in studies involving enzyme inhibition, particularly urease inhibition, which has implications in agriculture and medicine.
Medicine: It has been investigated for its potential therapeutic effects, including its role as a β2-adrenergic receptor blocker, which can influence heart and lung function.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical products.
Mechanism of Action
The mechanism of action of 1-Naphthalen-2-yloxy-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets the β2-adrenergic receptor, a G protein-coupled receptor activated by epinephrine.
Pathways Involved: By blocking the β2-adrenergic receptor, the compound inhibits downstream signaling pathways, including the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels.
Comparison with Similar Compounds
1-Naphthalen-2-yloxy-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride can be compared with other similar compounds:
Propranolol Hydrochloride: This compound is an impurity of Propranolol, a well-known β-adrenergic blocker used as an antihypertensive and antianginal agent.
Similar Compounds: Other similar compounds include 1-(naphthalen-1-yloxy)-3-(propan-2-ylamino)propan-2-ol hydrochloride and various derivatives of naphthalene and pyrrolidine.
Uniqueness: The unique combination of the naphthalene ring, pyrrolidine ring, and propanol group in this compound provides distinct chemical and biological properties that differentiate it from other compounds.
Properties
IUPAC Name |
1-naphthalen-2-yloxy-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2.ClH/c19-16(12-18-9-3-4-10-18)13-20-17-8-7-14-5-1-2-6-15(14)11-17;/h1-2,5-8,11,16,19H,3-4,9-10,12-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRGBOOFWXHRJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(COC2=CC3=CC=CC=C3C=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














